molecular formula C11H15N3S B14385627 4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine CAS No. 87976-08-7

4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine

Cat. No.: B14385627
CAS No.: 87976-08-7
M. Wt: 221.32 g/mol
InChI Key: ACRNHQHSJJDOCN-UHFFFAOYSA-N
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Description

4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . This compound is particularly interesting due to its unique structure, which includes a phenyl group and three methyl groups attached to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate . The reaction conditions usually require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The thiadiazole ring can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of three methyl groups and a phenyl group provides distinct steric and electronic properties compared to other thiadiazole derivatives .

Properties

CAS No.

87976-08-7

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

4,5,5-trimethyl-N-phenyl-1,3,4-thiadiazolidin-2-imine

InChI

InChI=1S/C11H15N3S/c1-11(2)14(3)13-10(15-11)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)

InChI Key

ACRNHQHSJJDOCN-UHFFFAOYSA-N

Canonical SMILES

CC1(N(NC(=NC2=CC=CC=C2)S1)C)C

Origin of Product

United States

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